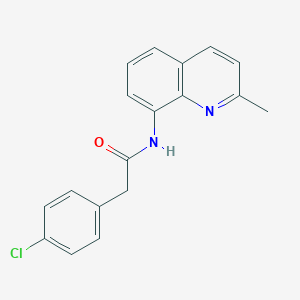![molecular formula C20H14F4N2O5 B244222 N-[4-METHOXY-3-(2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B244222.png)
N-[4-METHOXY-3-(2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-METHOXY-3-(2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a tetrafluorobenzoyl group, and a furamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-METHOXY-3-(2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Tetrafluorobenzoyl Intermediate: This step involves the reaction of a suitable precursor with tetrafluorobenzoyl chloride under controlled conditions.
Coupling Reaction: The intermediate is then coupled with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Furamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-[4-METHOXY-3-(2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the amide bond may produce aniline derivatives.
科学的研究の応用
N-[4-METHOXY-3-(2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-[4-METHOXY-3-(2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-{4-methoxy-3-[(2,3,5,6-tetrafluorobenzoyl)amino]phenyl}-2-furamide: Lacks the additional methoxy group.
N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-thiopheneamide: Contains a thiophene ring instead of a furamide moiety.
Uniqueness
N-[4-METHOXY-3-(2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to the presence of both methoxy and tetrafluorobenzoyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H14F4N2O5 |
|---|---|
分子量 |
438.3 g/mol |
IUPAC名 |
N-[4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H14F4N2O5/c1-29-11-6-5-9(25-19(27)12-4-3-7-31-12)8-10(11)26-20(28)13-14(21)16(23)18(30-2)17(24)15(13)22/h3-8H,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
OPRWYVYESQPCMH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B244140.png)
![N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-5-(3-fluorophenyl)-2-furamide](/img/structure/B244141.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B244144.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244147.png)
![2-(2-chlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B244148.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide](/img/structure/B244149.png)
![3-chloro-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B244150.png)
![N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B244152.png)
![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)


![5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B244158.png)
![N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244161.png)
![N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B244162.png)
